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Compound of Interest

Compound Name: 6-Bromoquinolin-4-0l
CAS No.: 145369-94-4; 332366-57-1
Cat. No.: B2609347
Get Quote
. J

Part 1: Executive Summary & Physicochemical
Determinants[1]

6-Bromoquinolin-4-ol (CAS: 145369-94-4 / 332366-57-1) is a critical heterocyclic scaffold in
medicinal chemistry, widely employed as an intermediate for antimalarial, antibacterial, and
anticancer agents.[1] Its utility is defined by the 6-position bromine (allowing cross-coupling
reactions) and the 4-position oxygen functionality.[1]

However, this compound exhibits a complex solubility profile driven by tautomeric equilibrium
and high crystal lattice energy.[1] Understanding these factors is prerequisite to successful
formulation and assay development.

The Tautomeric Barrier

The primary determinant of this compound'’s solubility is its tautomerism.[1] While often named
"quinolin-4-ol" (enol form), it exists predominantly as 6-bromoquinolin-4(1H)-one (keto form) in

the solid state and in polar solvents.[1]
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» Enol Form (4-hydroxy): Aromatic pyridine ring; favored in gas phase or highly non-polar
environments.[1]

» Keto Form (4-one): Loss of aromaticity in the pyridine ring, but stabilized by strong
intermolecular hydrogen bonding (N-H[1]---O=C). This results in a high melting point
(~283°C) and reduced solubility in common organic solvents compared to non-oxygenated
quinolines.[1]

The "Bromine Effect"

The addition of a bromine atom at the C6 position introduces significant lipophilicity and
potential for halogen bonding:

 Lipophilicity: Bromine increases the LogP by approximately 0.7—0.9 units relative to the
parent quinolone.[1]

o Crystal Packing: The large van der Waals radius of bromine enhances stacking interactions,
further decreasing aqueous solubility.[1]

Part 2: Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility behavior based on physicochemical properties
and standard purification protocols.

Quantitative Physicochemical Data (Predicted &
Observed)
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Property Value | Range Implication
Indicates very high lattice
) ) energy; difficult to dissolve
Melting Point 282-284 °C ) ] )
without heating or polar aprotic
solvents.[1]
o ) Soluble in strong bases (pH >
pKa (Acidic) ~9.0-10.0 (NH deprotonation)
11).[1]
) ~1.5-2.5 (Carbonyl oxygen Soluble in strong acids (pH <
pKa (Basic)

protonation)

1).[1]

LogP (Oct/Water)

~2.4 (Predicted)

Moderate lipophilicity;
permeable but poorly soluble

in water.[1]

Water Solubility

< 0.1 mg/mL (Neutral pH)

Classifiable as "Practically

Insoluble” or "Insoluble".[1]

Solvent Compatibility Matrix
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Solvent Class

Representative
Solvents

Solubility Rating

Usage Notes

Polar Aprotic

DMSO, DMF, NMP

High

Primary vehicle for
stock solutions (10-50
mM).

Polar Protic

Methanol, Ethanol

Moderate

Soluble upon heating;
often used for

recrystallization.[1]

Chlorinated

Dichloromethane
(DCM), Chloroform

Low to Moderate

often requires MeOH
cosolvent (e.g., 9:1
DCM:MeOH) for
chromatography.[1]

Non-Polar

Hexane, Diethyl Ether

Insoluble

Used as anti-solvents
to precipitate the
product.[1]

Agqueous

Water, PBS (pH 7.
[1]4)

Very Low

Requires pH
adjustment or
cyclodextrin

complexation.[1]

Part 3: Visualization of Mechanisms & Workflows[1]
Diagram: Tautomeric Equilibrium & Solvation

This diagram illustrates the equilibrium between the enol and keto forms and how solvent
polarity shifts this balance, affecting solubility.[1]

Tautomeric Equilibrium Solubility Consequences

(GVBYomOsS\lsoil:l?\rzlH)rone) o termolecular H-Bond High Lattice Energy Limits Dissolution
H ... 0=C) ~283° I
Favored in: Solid State / Polar Solvents Sl . (MP ~283°C)

Low Solubility
in Water & Non-polar Organics
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Click to download full resolution via product page

Caption: Figure 1. The predominance of the Keto tautomer facilitates strong intermolecular
hydrogen bonding, resulting in high lattice energy and reduced solubility in most solvents.[1]

Diagram: Solubility Determination Decision Tree

A logical workflow for researchers to determine the precise solubility of this scaffold.
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Caption: Figure 2. Decision tree for selecting between Kinetic (high-throughput) and
Thermodynamic (equilibrium) solubility assays.

Part 4: Experimental Protocols

Protocol 4.1: Thermodynamic Solubility Determination
(Shake-Flask Method)

Use this method for precise equilibrium data.[1]

Preparation: Weigh approximately 2-5 mg of solid 6-Bromoquinolin-4-ol into a 2 mL HPLC
vial or Eppendorf tube.

e Solvent Addition: Add 500 pL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2, or water).[1]
e Equilibration:

o Shake or stir the suspension at 25°C (or 37°C) for 24 hours.

o Note: Ensure solid material remains visible.[1] If all dissolves, add more solid.[1]

o Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PVDF
membrane (avoid nylon due to potential drug binding).

e Quantification:

[e]

Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile).[1]

o

Inject onto HPLC (C18 column).[1]

[¢]

Detect at 254 nm (aromatic absorption).[1]

o

Calculate concentration against a standard curve prepared in DMSO.

Protocol 4.2: Kinetic Solubility (High-Throughput)

Use this method to screen for precipitation risk in biological assays.[1]

e Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
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e Spiking: Slowly add 2 pL of the DMSO stock into 198 pL of PBS (pH 7.4) in a 96-well plate
(Final conc: 100 uM, 1% DMSO).

 Incubation: Shake for 2 hours at room temperature.

» Reading: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not
absorb). Increased absorbance indicates precipitation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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